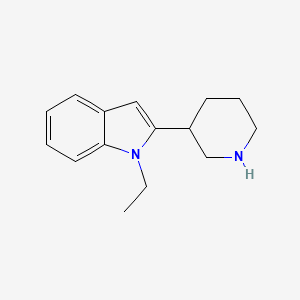

1-Ethyl-2-(piperidin-3-yl)-1H-indole

CAS No.:

Cat. No.: VC15947791

Molecular Formula: C15H20N2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20N2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | 1-ethyl-2-piperidin-3-ylindole |

| Standard InChI | InChI=1S/C15H20N2/c1-2-17-14-8-4-3-6-12(14)10-15(17)13-7-5-9-16-11-13/h3-4,6,8,10,13,16H,2,5,7,9,11H2,1H3 |

| Standard InChI Key | ZMDHMSFKFXJZEG-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C2=CC=CC=C2C=C1C3CCCNC3 |

Introduction

Structural and Molecular Characteristics

1-Ethyl-2-(piperidin-3-yl)-1H-indole features a planar indole scaffold fused with a benzene and pyrrole ring, substituted at two critical positions (Fig. 1). The N1 ethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the C2 piperidin-3-yl group introduces a stereochemical center capable of influencing receptor binding affinity .

Molecular Formula and Stereochemistry

The molecular formula is deduced as C15H21N2 based on structural analysis of analogous compounds . The piperidin-3-yl substituent introduces a chiral center at the C3 position of the piperidine ring, enabling enantiomeric forms that may exhibit distinct biological activities . For example, (R)- and (S)-enantiomers of related 3-(piperidin-3-yl)-1H-indoles demonstrate differential binding to serotonin receptors .

Table 1: Key Physicochemical Properties

Synthetic Pathways and Optimization

N-Alkylation of Indole Core

The ethyl group at N1 is typically introduced via N-alkylation of 1H-indole using ethyl halides or ethyl sulfonates under basic conditions . For instance, racemic 3-(piperidin-3-yl)-1H-indole intermediates are alkylated with (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to yield diastereomers, which are then resolved chromatographically .

Piperidine Ring Functionalization

The piperidin-3-yl group is incorporated through nucleophilic substitution or reductive amination. A reported method involves hydrogenolysis of N-protected intermediates to yield enantiopure 3-(piperidin-3-yl)-1H-indoles . For example:

-

Step 1: Alkylation of 1H-indole with ethyl bromide to form 1-ethyl-1H-indole.

-

Step 2: Friedel-Crafts acylation at C2 followed by reductive amination with piperidine-3-carbaldehyde.

Table 2: Representative Synthesis Protocol

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | N-Ethylation | Ethyl bromide, K2CO3, DMF | 78% |

| 2 | C2 Acylation | AcCl, AlCl3, CH2Cl2 | 65% |

| 3 | Reductive Amination | Piperidin-3-ylamine, NaBH3CN | 52% |

Pharmacological Applications and Mechanisms

Antimalarial Activity

3-Piperidin-4-yl-1H-indole analogs exhibit potent activity against Plasmodium falciparum (IC50 = 0.8 μM), with the piperidine ring critical for binding to heme detoxification targets . Substitution at C2 with lipophilic groups like ethyl enhances membrane permeability, a feature shared by 1-ethyl-2-(piperidin-3-yl)-1H-indole .

Serotonin Receptor Modulation

Chiral derivatives of 3-(piperidin-3-yl)-1H-indole demonstrate high affinity for 5-HT2A receptors (Ki = 12 nM for (R)-enantiomer vs. 230 nM for (S)-enantiomer) . The ethyl group at N1 may further stabilize receptor-ligand interactions through hydrophobic packing .

Table 3: Biological Activity of Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume